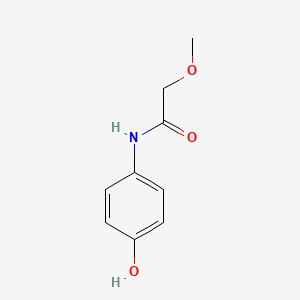

N-(4-hydroxyphenyl)-2-methoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-hydroxyphenyl)-2-methoxyacetamide, also known as N-HPMOA, is a chemical compound that has a wide range of applications in scientific research. It is a derivative of acetamide, a simple amide derived from acetic acid, and has a phenolic hydroxyl group attached to the nitrogen atom of the amide. N-HPMOA is a versatile compound that can be used in many different types of experiments, such as kinetic and thermodynamic studies, as well as in the synthesis of other compounds. In addition, N-HPMOA has been found to have biochemical and physiological effects on the body, which can be beneficial in certain medical applications.

科学的研究の応用

Antiviral Activity

N-(4-hydroxyphenyl)-2-methoxyacetamide, also known as 4-HPR or fenretinide, has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . It has been identified as a specific inhibitor of the binding of Dengue Virus (DENV) NS5 to IMPα/β1 . It has exhibited EC50 values of approximately 1 μM against all four infectious DENV strains in vitro .

Inhibition of Tumor Growth

4-HPR has been reported to inhibit in vitro several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at 1–10 µM concentrations . This makes it a potential candidate for the development of new chemopreventive agents .

Synthesis and Characterization

A scalable, operator-friendly, and one-step procedure has been reported to synthesize highly pure 4-HPR without purification work-up and in quantitative yield . A complete characterization of 4-HPR using all possible analytical techniques has also been provided .

Metabolism and Solubility

4-HPR exposure has been found to be limited by both solubility and first-pass intestinal elimination . However, it has been shown that this can be improved through inhibition of cytochrome P450 (CYP) metabolism .

Formulation Development

Self-emulsifying lipid-based formulations of 4-HPR have been developed and characterized to enhance 4-HPR in vivo exposure . These novel formulations have achieved more than a 3-fold improvement in exposure compared to the existing clinical formulation .

特性

IUPAC Name |

N-(4-hydroxyphenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZUGQROUUTGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2642383.png)

![N-(4-butylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642389.png)

![5-[1-(2-Amino-4-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642391.png)

![N-[cyano(2-fluorophenyl)methyl]-5-ethylfuran-2-carboxamide](/img/structure/B2642395.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide](/img/structure/B2642403.png)